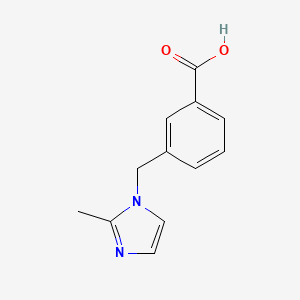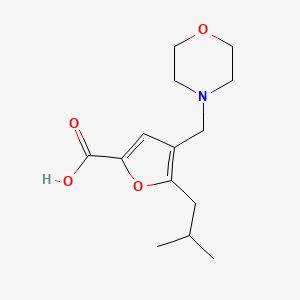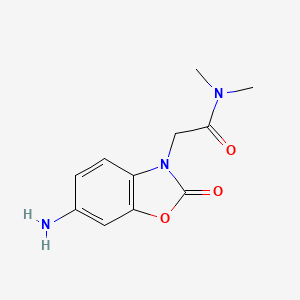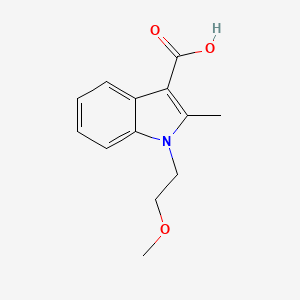amine CAS No. 883545-98-0](/img/structure/B3163370.png)
[2-(3-Methoxypropoxy)ethyl](methyl)amine
Übersicht
Beschreibung
“2-(3-Methoxypropoxy)ethylamine” is a chemical compound with the CAS Number: 883545-98-0 . It has a molecular weight of 147.22 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-methoxypropoxy)-N-methylethanamine . The InChI code for this compound is 1S/C7H17NO2/c1-8-4-7-10-6-3-5-9-2/h8H,3-7H2,1-2H3 .Physical and Chemical Properties Analysis
“2-(3-Methoxypropoxy)ethylamine” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Enhanced Lipase-Catalyzed Reactions
The use of certain methoxyacetate derivatives, including compounds structurally related to 2-(3-Methoxypropoxy)ethylamine, has significantly improved the rate of lipase-catalyzed aminolysis reactions. A study by Cammenberg et al. explored the molecular basis for this enhancement, finding that interactions between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be key factors. This insight is valuable for developing more efficient methods for preparing enantiopure amines, which have wide applications in synthetic chemistry (Cammenberg, Hult, & Park, 2006).
Polymer Solar Cells
Amine-based, alcohol-soluble fullerenes, closely related to 2-(3-Methoxypropoxy)ethylamine, have been applied successfully as acceptor and cathode interfacial materials in polymer solar cells. Lv et al. reported the synthesis and application of a specific amine-based fullerene derivative, demonstrating its potential to enhance power conversion efficiency in solar cells. This study highlights the compound's role in facilitating a favorable vertical phase separation, reducing the work function of the cathode, and potentially enabling the development of high-efficiency organic/polymer solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).
Supercritical Methanol Methylation
The selective N-methylation of bifunctionalized amines with supercritical methanol, involving catalysts such as Cs-P-Si mixed oxide, has been investigated for its application in synthesizing N-methylated amino alcohols and diamines. This process, explored by Oku et al., demonstrates the potential of supercritical methanol in chemoselective methylation reactions, offering an efficient method for the synthesis of valuable chemical intermediates (Oku, Arita, Tsuneki, & Ikariya, 2004).
Synthesis of Heterocyclic Compounds
Research by Vicentini et al. involves the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid derivatives, employing reactants that share functional similarities with 2-(3-Methoxypropoxy)ethylamine. This study provides a new synthetic route to these heterocyclic compounds, which could have implications in medicinal chemistry and the development of new therapeutic agents (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Amidation of Esters
The facilitated direct aminolysis of esters by ammonia to primary amides, using magnesium methoxide or calcium chloride, as studied by Bundesmann et al., represents another application area. This research underscores the compound's role in synthesizing carboxamides from esters, a reaction essential in organic synthesis and pharmaceutical manufacturing (Bundesmann, Coffey, & Wright, 2010).
Safety and Hazards
This compound is associated with several hazard statements, including H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding exposure, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methoxypropoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-8-4-7-10-6-3-5-9-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPGKCMHZICSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279544 | |
| Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883545-98-0 | |
| Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883545-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxypropoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)








![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)

